2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide
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Overview
Description
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a propanamide moiety attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,3-dihydro-1H-inden-1-one, which is prepared from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid
Formation of the Cyano Group: The cyano group is introduced by reacting the intermediate with a suitable nitrile source under controlled conditions.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-yl)propanedinitrile: Another indene derivative with similar structural features.
Uniqueness
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide is unique due to the specific combination of functional groups attached to the indene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(5-cyano-2,3-dihydro-1H-inden-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-5-3-10-6-9(7-15)2-4-11(10)12/h2,4,6,8,12H,3,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYFPDPOJWYMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C1C=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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